N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1904318-04-2
VCID: VC6219035
InChI: InChI=1S/C16H17N3O2/c20-16(18-9-13-5-2-1-3-6-13)19-11-15(12-19)21-14-7-4-8-17-10-14/h1-8,10,15H,9,11-12H2,(H,18,20)
SMILES: C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3
Molecular Formula: C16H17N3O2
Molecular Weight: 283.331

N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide

CAS No.: 1904318-04-2

Cat. No.: VC6219035

Molecular Formula: C16H17N3O2

Molecular Weight: 283.331

* For research use only. Not for human or veterinary use.

N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide - 1904318-04-2

Specification

CAS No. 1904318-04-2
Molecular Formula C16H17N3O2
Molecular Weight 283.331
IUPAC Name N-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide
Standard InChI InChI=1S/C16H17N3O2/c20-16(18-9-13-5-2-1-3-6-13)19-11-15(12-19)21-14-7-4-8-17-10-14/h1-8,10,15H,9,11-12H2,(H,18,20)
Standard InChI Key YXIQNJXYWKXBLO-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s azetidine ring introduces conformational restraint, a feature often exploited in drug design to enhance binding affinity and metabolic stability. The benzyl group at the azetidine nitrogen provides lipophilicity, potentially improving membrane permeability, while the pyridin-3-yloxy substituent offers hydrogen-bonding capabilities through its nitrogen atom. The carboxamide group further contributes to solubility and interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₇N₃O₂
Molecular Weight283.33 g/mol
IUPAC NameN-benzyl-3-pyridin-3-yloxyazetidine-1-carboxamide
SMILESC1C(CN1C(=O)NCC2=CC=CC=C2)OC3=CN=CC=C3
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
LogP (Predicted)1.92

Synthesis and Derivative Preparation

Challenges in Protective Group Strategy

CompoundMolecular WeightKey Functional GroupsPotential Application
N-Benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide283.33Azetidine, pyridin-3-yloxyEnzyme inhibition, CNS drugs
N-Benzyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide308.34Oxadiazole, pyridineAntimicrobial agents
(6S,9aS)-N-Benzyl-6-[(4-hydroxyphenyl)methyl]-octahydro-1H-pyrazino[2,1-c] triazine-1-carboxamide634.74Triazine, piperazineAnticancer therapies

Research Gaps and Future Directions

Unresolved Questions in Pharmacodynamics

Despite structural promise, no in vitro or in vivo data for N-benzyl-3-(pyridin-3-yloxy)azetidine-1-carboxamide have been published. Critical next steps include:

  • Target Identification: Screening against kinase or protease libraries.

  • ADMET Profiling: Assessing solubility, metabolic stability, and toxicity.

  • Derivative Optimization: Introducing electron-withdrawing groups to the pyridine ring to modulate electron density and binding kinetics.

Synthetic Chemistry Opportunities

Patent EP0169602A1 highlights the feasibility of scaling azetidine carboxylate synthesis . Leveraging continuous flow chemistry could improve yield and reduce reaction times for large-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator